2-((6-(Pyridin-2-yl)pyridazin-3-yl)oxy)ethanamine hydrochloride
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Overview
Description
2-((6-(Pyridin-2-yl)pyridazin-3-yl)oxy)ethanamine hydrochloride is a chemical compound with the molecular formula C11H13ClN4O. It is a derivative of pyridazine and pyridine, which are nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(Pyridin-2-yl)pyridazin-3-yl)oxy)ethanamine hydrochloride typically involves the following steps:
Formation of the Pyridazinyl Intermediate: The initial step involves the formation of a pyridazinyl intermediate through the reaction of hydrazine with a suitable diketone or ketoester.
Coupling with Pyridine Derivative: The pyridazinyl intermediate is then coupled with a pyridine derivative under basic conditions to form the desired pyridazinyl-pyridine compound.
Ether Formation: The final step involves the formation of the ether linkage by reacting the pyridazinyl-pyridine compound with an appropriate alkylating agent, such as ethylene oxide, under basic conditions.
Hydrochloride Salt Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common industrial practices include the use of continuous flow reactors and automated purification systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-((6-(Pyridin-2-yl)pyridazin-3-yl)oxy)ethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation Products: N-oxides of the pyridazinyl and pyridinyl rings.
Reduction Products: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((6-(Pyridin-2-yl)pyridazin-3-yl)oxy)ethanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory disorders.
Biological Studies: The compound is employed in studies investigating the biological activity of pyridazine and pyridine derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Research: It serves as a model compound for studying the reactivity and functionalization of heterocyclic compounds.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals due to its versatile chemical properties
Mechanism of Action
The mechanism of action of 2-((6-(Pyridin-2-yl)pyridazin-3-yl)oxy)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and neurological pathways, such as cyclooxygenase (COX) enzymes and neurotransmitter receptors.
Pathways Involved: It modulates signaling pathways related to inflammation and neurotransmission, leading to its potential therapeutic effects in treating inflammatory and neurological disorders.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyridine-pyrimidine structure and exhibit comparable biological activities.
Pyridazinone Derivatives: Compounds with a pyridazinone core also show similar pharmacological properties, including anti-inflammatory and anticancer activities
Uniqueness
2-((6-(Pyridin-2-yl)pyridazin-3-yl)oxy)ethanamine hydrochloride is unique due to its specific ether linkage between the pyridazinyl and pyridinyl rings, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential as a versatile building block in medicinal chemistry .
Properties
IUPAC Name |
2-(6-pyridin-2-ylpyridazin-3-yl)oxyethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O.ClH/c12-6-8-16-11-5-4-10(14-15-11)9-3-1-2-7-13-9;/h1-5,7H,6,8,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYWONBHRUCVLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(C=C2)OCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.70 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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